molecular formula C15H23NO4 B183359 (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol CAS No. 127559-33-5

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Cat. No. B183359
CAS RN: 127559-33-5
M. Wt: 281.35 g/mol
InChI Key: MSIDLARYVJJEQY-CYBMUJFWSA-N
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Description

“®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol” is a chemical compound with the empirical formula C15H23NO4 . It is also known as "®-(+)-3-Benzyloxy-2-(tert-butoxycarbonylamino)-1-propanol" .


Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butyloxycarbonyl (Boc) protection of amines . This methodology is highly efficient, eco-friendly, chemoselective, with excellent yields and easy product isolation . A recent study has also highlighted the synthesis of piperidine derivatives, which are among the most important synthetic fragments for designing drugs .


Molecular Structure Analysis

The 3D structure of Boc-compounds, including “®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol”, can be determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in both molecules .


Chemical Reactions Analysis

The chemical reactions involving “®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol” can be complex. For instance, a cobalt-catalysed enantioselective aza-Barbier reaction of ketimines with various unactivated alkyl halides has been reported . This reaction enables the formation of chiral α-tertiary amino esters with a high level of enantioselectivity and excellent functional group tolerance .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol” can be determined using various techniques. For instance, its molecular formula is C9H18N2O2, and it has an average mass of 186.251 Da .

Future Directions

Future research directions could include the development of more efficient and sustainable methods for N-Boc deprotection . This would make Boc removal practical, clean, and minimize any potential impact . Additionally, more research could be done on the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-3-phenylmethoxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-13(9-17)11-19-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIDLARYVJJEQY-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453996
Record name (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120349-75-9
Record name (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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